molecular formula C10H19ClN2O2 B1377291 N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride CAS No. 1260763-15-2

N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride

Cat. No. B1377291
CAS RN: 1260763-15-2
M. Wt: 234.72 g/mol
InChI Key: AVTUWRGGVYCKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for “2-(piperidin-4-yloxy)acetamide hydrochloride” is 1S/C7H14N2O2.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.

Scientific Research Applications

Pharmacological Potential

Research on compounds with similar structures has indicated potential pharmacological applications, such as in the development of novel therapies for sleep disorders and as inverse agonists at histamine H3 receptors. For example, the development of SUVN-G3031, a potent, selective, and orally active histamine H3 receptor inverse agonist with wake-promoting activity, showcases the therapeutic utility of related compounds in treating human sleep disorders (Nirogi et al., 2019). This suggests potential avenues for N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride in similar pharmacological applications.

Chemical Synthesis and Material Science

Compounds structurally related to this compound have been utilized in chemical synthesis and the development of materials. For instance, the use of chloroacetonitrile with piperidine in the construction of novel pyrazole and thiazole derivatives indicates the role of piperidine derivatives in synthesizing diverse chemical structures, which may extend to the use of this compound in synthesizing novel compounds with potential applications in material science and organic chemistry (Khalil et al., 2017).

Antibacterial and Antimicrobial Applications

Research on N-substituted acetamide derivatives has shown significant antibacterial potential, suggesting that this compound could have applications in developing new antibacterial agents. For example, the synthesis and evaluation of acetamide derivatives for antibacterial activity reveal the structural potential of such compounds against various bacterial strains, indicating a possible research direction for this compound in antimicrobial studies (Iqbal et al., 2017).

properties

IUPAC Name

N-cyclopropyl-2-piperidin-4-yloxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-10(12-8-1-2-8)7-14-9-3-5-11-6-4-9;/h8-9,11H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTUWRGGVYCKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride
Reactant of Route 4
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride
Reactant of Route 5
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.